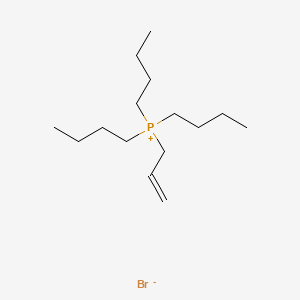

Allyltributylphosphonium bromide

Description

The exact mass of the compound Phosphonium, allyltributyl-, bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tributyl(prop-2-enyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32P.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJHLMANZFSVPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971295 | |

| Record name | Tributyl(prop-2-en-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55894-18-3 | |

| Record name | Allyltributylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55894-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, allyltributyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055894183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyl(prop-2-en-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ascendancy of Quaternary Phosphonium Salts in Modern Chemistry

Quaternary phosphonium (B103445) salts (QPS) have firmly established themselves as a cornerstone of modern chemical synthesis and materials science. Their utility stems from a unique combination of properties, including thermal stability, tunable solubility, and their capacity to function as phase-transfer catalysts and ionic liquids. mdpi.comresearchgate.net In contrast to their nitrogen-based counterparts, quaternary ammonium (B1175870) salts, phosphonium salts often exhibit enhanced stability, particularly in non-alkaline conditions, making them suitable for a broader range of reaction environments. mdpi.com

The general structure of a quaternary phosphonium salt features a positively charged phosphorus atom bonded to four organic substituents, with a corresponding anion. This architecture allows for extensive variation of the substituents, enabling the fine-tuning of the salt's physical and chemical properties for specific applications. Researchers have leveraged this versatility to develop QPS that act as catalysts in a multitude of organic transformations, including alkylation, arylation, and polymerization reactions. rsc.orgsigmaaldrich.com Furthermore, their role as precursors for phosphonium ylides in the renowned Wittig reaction highlights their fundamental importance in the construction of complex organic molecules. Beyond catalysis, the unique properties of QPS have led to their investigation as antimicrobial agents, corrosion inhibitors, and components in the formulation of advanced materials like ionic liquids and polymer electrolytes.

Allyltributylphosphonium Bromide: a Multifaceted Tool in Academic Exploration

The IUPAC name for this compound is tributyl(prop-2-enyl)phosphanium;bromide. sigmaaldrich.com A variety of synonyms are also used in literature and commercial listings, including Allyltri-n-butylphosphonium bromide and Tributyl(2-propen-1-yl)phosphonium bromide. rsc.orgsigmaaldrich.com

Below is a table summarizing the key properties of Allyltributylphosphonium bromide:

| Property | Value |

| CAS Number | 55894-18-3 |

| Molecular Formula | C₁₅H₃₂BrP |

| Molecular Weight | 323.29 g/mol |

| Appearance | White Solid |

| IUPAC Name | tributyl(prop-2-enyl)phosphanium;bromide |

This table is interactive. You can sort and filter the data.

The academic inquiry into this compound is driven by the potential to exploit the dual functionality of its cationic head. The phosphonium (B103445) center can act as a phase-transfer catalyst, facilitating reactions between immiscible phases, a common challenge in synthetic chemistry. researchgate.net Simultaneously, the pendant allyl group can participate in a range of organic reactions, including additions, cross-coupling reactions, and polymerizations. This dual nature makes it a valuable building block and reaction mediator in the synthesis of novel organic compounds and functional materials. Research in this area aims to unlock the full potential of this versatile chemical entity, paving the way for new synthetic methodologies and innovative materials with tailored properties.

Synthetic Strategies for this compound Explored

The synthesis of this compound, a quaternary phosphonium salt, is achieved through established and adaptable chemical pathways. This article delves into the primary synthetic methodologies, focusing on the quaternization of organophosphines and the crucial role of precursor chemistry.

Mechanistic Investigations of Allyltributylphosphonium Bromide Reactivity

Reactivity Profiles of the Allyl Moiety in Chemical Transformations

The allyl group, characterized by a vinyl group attached to a methylene (B1212753) group (-CH₂CH=CH₂), is the source of much of the compound's versatile reactivity. Its electronic structure allows for participation in a variety of chemical transformations.

Participation in Addition Reactions

The carbon-carbon double bond within the allyl moiety of allyltributylphosphonium bromide is susceptible to electrophilic addition reactions, a hallmark of alkenes. libretexts.org In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species.

Table 1: Representative Electrophilic Addition Reactions of Alkenes

| Alkene | Reagent(s) | Solvent | Product(s) | Key Feature |

| Ethene | Br₂ | CCl₄ | 1,2-dibromoethane libretexts.org | Electrophilic Addition |

| Propene | Cl₂ | CH₂Cl₂ | 1,2-dichloropropane libretexts.org | Electrophilic Addition |

| Cyclohexene | Br₂ | CCl₄ | trans-1,2-dibromocyclohexane masterorganicchemistry.com | anti-addition |

| Cyclohexene | Br₂ / H₂O | - | trans-2-bromocyclohexan-1-ol libretexts.org | Halohydrin formation |

Allylic Reactivity in Organic Synthesis

Beyond the reactivity of its double bond, the allyl group is defined by the reactivity of the allylic position—the saturated carbon atom adjacent to the vinyl group. C-H bonds at this position are weaker than typical sp³ C-H bonds because their homolytic cleavage leads to a resonance-stabilized allylic radical. masterorganicchemistry.com This inherent stability also applies to allylic carbocations and carbanions. quora.com

This property makes the allylic position a prime target for substitution reactions, which can proceed through radical, cationic, or anionic intermediates. quora.com Allylic bromination, for example, can be selectively achieved over addition to the double bond by using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. masterorganicchemistry.com NBS serves to provide a very low, steady-state concentration of molecular bromine (Br₂) and bromine radicals (Br•). masterorganicchemistry.comyoutube.com The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the allylic position to form the resonance-stabilized allyl radical and HBr. This allyl radical then reacts with a Br₂ molecule to form the allyl bromide product and regenerate a bromine radical, continuing the chain reaction. masterorganicchemistry.com Keeping the Br₂ concentration low is crucial to disfavor the competing electrophilic addition to the double bond. masterorganicchemistry.com The resonance-stabilized allylic radical intermediate has electron density at both ends of the three-carbon system, which can lead to the formation of constitutional isomers. youtube.com

Table 2: Comparison of C-H Bond Dissociation Energies (BDE)

| Bond Type | Molecule Example | BDE (kcal/mol) | Implication |

| Primary (1°) | CH₃CH₂-H | ~100 | Strongest C-H bond |

| Secondary (2°) | (CH₃)₂CH-H | ~96 | Weaker than primary |

| Tertiary (3°) | (CH₃)₃C-H | ~93 | Weaker than secondary |

| Allylic | CH₂=CHCH₂-H | ~88 | Significantly weaker due to resonance stabilization of the resulting radical masterorganicchemistry.com |

| Benzylic | C₆H₅CH₂-H | ~88 | Weak, similar to allylic, due to resonance |

Reactivity of the Quaternary Phosphonium (B103445) Center

The positively charged phosphorus atom, bonded to four carbon substituents, also imparts significant chemical properties to the molecule, serving as a potential leaving group and exhibiting Lewis acidic character.

Role as a Leaving Group in Nucleophilic Substitution Processes

In nucleophilic substitution reactions, the efficiency of the process is often dictated by the ability of the leaving group to depart as a stable, weakly basic species. nih.gov While the bromide counter-ion is an excellent leaving group, the tributylphosphine (B147548) group itself can also function as a leaving group under certain conditions. For a nucleophile to displace the phosphonium group from the allyl chain, it would result in the formation of a neutral and stable tributylphosphine molecule.

The synthesis of phosphonium salts often involves the reaction of a phosphine (B1218219) with an alkyl halide, where the halide is the leaving group. researchgate.net The reverse, where the phosphine is the leaving group, is less common in simple substitutions but is a key aspect of important name reactions. For example, in the Wittig reaction, the crucial step involves the elimination of a stable triphenylphosphine (B44618) oxide molecule. bohrium.com Similarly, reactions of quaternary phosphonium salts with strong bases or organometallic reagents can lead to the cleavage of a P-C bond and elimination of the phosphine. bohrium.com Therefore, while not as common as a halide leaving group, the departure of tributylphosphine is mechanistically plausible, particularly if the reaction conditions favor the formation of this stable, neutral molecule.

Lewis Acidity of Phosphonium Cations in Catalysis

Lewis acids are electron-pair acceptors. While classical Lewis acids like boranes possess a vacant p-orbital, the Lewis acidity of phosphonium cations arises from a different electronic feature: a low-lying σ* antibonding orbital. rsc.org This allows them to activate substrates and catalyze a range of chemical reactions.

Table 3: Examples of Reactions Catalyzed by Phosphonium Lewis Acids

| Catalyst Type | Reaction | Substrates | Reference |

| Electron-deficient alkoxyphosphonium cations | Diels-Alder Reaction | α,β-unsaturated amides | rsc.org |

| Fluorophosphonium cations | Hydrosilylation of Olefins | Olefins, Silanes | rsc.org |

| Fluorophosphonium cations | Hydrodefluorination | Fluoroalkanes, Hydrosilane | rsc.orgcapes.gov.br |

| Electrophilic Phosphonium Cations (EPCs) | Nazarov Cyclization | Divinyl Ketones | doi.org |

Theoretical and Computational Analyses of Reaction Pathways

While specific computational studies focusing exclusively on this compound are not widely published, theoretical and computational chemistry provides invaluable tools for elucidating the complex reaction mechanisms available to this molecule. Methods such as Density Functional Theory (DFT) are routinely employed to map the potential energy surfaces (PES) of chemical reactions. researchgate.netresearchgate.net

Such analyses can provide critical insights into:

Reaction Energetics: Calculating the relative energies of reactants, intermediates, transition states, and products to determine the thermodynamic feasibility and kinetic barriers of a proposed pathway.

Transition State Geometry: Identifying the precise geometry of short-lived transition states to understand the structural and electronic factors that control the reaction rate.

Mechanism Elucidation: Distinguishing between competing reaction pathways, such as addition versus substitution on the allyl group, by comparing their activation energies.

For example, a computational study on the reaction of allyl bromide with the hydroxyl radical used quantum chemistry to investigate the competing mechanisms of H-abstraction versus OH-addition. researchgate.net The calculations revealed the potential energy surface, showing that the reaction is initiated by the barrierless addition of the OH radical to the C=C double bond to form intermediate adducts. researchgate.net Similar computational approaches could be applied to this compound to model its interaction with various reagents, providing a deeper understanding of its regioselectivity and stereoselectivity in the reactions discussed above.

Molecular Dynamics Simulations of Mechanistic Steps

Molecular dynamics (MD) simulations offer a method to observe the time evolution of molecular systems and can provide atomistic insights into reaction mechanisms and dynamics. mdpi.comnih.gov This technique has been applied to understand complex processes in materials science and biophysics. For example, atomistic MD simulations have been used to investigate the structure and diffusion in ionic polymer melts containing bromide counterions, which are related to polymers that can be synthesized from this compound. researchgate.net However, there are no specific molecular dynamics simulation studies in the found literature that focus on the elementary mechanistic steps of the reactions involving the this compound molecule itself.

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a sensitive probe for determining reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. researchgate.net This experimental technique involves measuring the change in reaction rate upon isotopic substitution at a specific atomic position. acs.org For example, 13C KIEs have been instrumental in clarifying the mechanism of the Suzuki-Miyaura reaction. unive.it Despite the power of this technique, no studies reporting on the use of kinetic isotope effects to elucidate the reaction mechanism of this compound have been identified in the searched scientific literature. While patents mentioning the use of this compound also discuss deuterium (B1214612) isotope effects in a general sense for drug design, there is no direct link or study presented for the target compound. google.comgoogleapis.com

Catalytic Applications and Mechanistic Insights

Allyltributylphosphonium Bromide as a Phase Transfer Catalyst

Phase Transfer Catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. epa.govresearcher.life The core principle involves the use of a phase-transfer catalyst, which is a substance capable of transporting a reactant from one phase into the other where the reaction can proceed. theaic.org This technique circumvents the problem of low reactivity between reagents that are insoluble in the same solvent. theaic.org

Quaternary onium salts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, are common phase-transfer catalysts. theaic.orgresearchgate.net These catalysts possess a lipophilic (oil-loving) cation and can pair with an anion (like a nucleophile) from the aqueous phase. The resulting ion pair has sufficient organic character to be soluble in the organic phase, thereby shuttling the anion from the aqueous layer to the organic layer where it can react with the organic-soluble substrate. theaic.org The advantages of PTC include the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, increased reaction rates, and often higher selectivity and yields compared to conventional single-phase reactions. epa.govresearcher.life

The efficacy of a phase transfer catalyst is rooted in its ability to overcome the interfacial barrier between two immiscible liquids, thereby enhancing mass transfer. In a typical biphasic system, the reaction rate is limited by the small interfacial area where the reactants can meet. A phase transfer catalyst, such as a quaternary phosphonium salt, dramatically increases the rate by actively transporting one reactant across the phase boundary. researcher.life

The process begins with the exchange of the catalyst's original anion (e.g., bromide) in the organic phase for the reactant anion (e.g., hydroxide, cyanide) at the aqueous-organic interface. This newly formed ion pair, featuring the large, lipophilic phosphonium cation, is soluble in the organic medium. theaic.org Once in the organic phase, the reactant anion is weakly solvated and thus highly reactive towards the organic substrate. After the reaction, the catalyst cation, now paired with the leaving group anion, can return to the interface to repeat the cycle. This continuous transport mechanism effectively eliminates the mass transfer limitation, leading to a significant acceleration of the reaction. researcher.life

While specific documented instances of this compound in oxidative cleavage are not extensively detailed in the reviewed literature, the principle of using onium salts as phase transfer catalysts in such reactions is well-established. For example, other quaternary salts like tetraethylammonium (B1195904) bromide have been successfully employed as phase transfer catalysts for the oxidative cleavage of α-diketones. epa.gov In these reactions, the catalyst facilitates the transfer of an oxidizing agent (often from an aqueous solution) into the organic phase containing the substrate. This allows for the efficient cleavage of carbon-carbon bonds under biphasic conditions. The catalyst's role is crucial in bringing the oxidant and the organic substrate together to enable a reaction that would otherwise be impractically slow. epa.govrsc.org

In the field of asymmetric synthesis, chiral variants of quaternary phosphonium salts have emerged as a significant class of organocatalysts. rsc.org Asymmetric phase-transfer catalysis, which uses chiral catalysts to produce enantiomerically enriched products, has become an area of widespread interest. rsc.org While much of the early work focused on chiral ammonium salts, chiral phosphonium salts are now recognized for their unique catalytic activities. rsc.orgnih.gov

These catalysts are designed with a chiral scaffold, which creates a stereochemically defined environment around the cationic phosphorus center. When this chiral catalyst transports an anion into the organic phase, it forms a chiral ion pair. This close association forces the subsequent reaction with a prochiral substrate to proceed through a diastereomeric transition state, favoring the formation of one enantiomer over the other. nih.gov Chiral quaternary phosphonium salts have been successfully applied in a variety of asymmetric transformations, including alkylations, Michael additions, and Mannich reactions, demonstrating their utility in constructing stereogenic centers with high levels of enantioselectivity. rsc.orgnih.govcapes.gov.br

Role in Specific Catalytic Transformations

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in the synthesis of silicone polymers and functionalized silanes. While traditionally catalyzed by platinum complexes, recent research has explored metal-free alternatives, including phosphonium salts. Organofluorophosphonium salts, for instance, have been shown to be effective catalysts for the hydrosilylation of olefins and alkynes with high yields.

The proposed mechanism involves the activation of the hydrosilane by the phosphonium cation. The catalyst facilitates the transfer of the hydride to the unsaturated substrate, leading to the formation of the desired carbon-silicon bond. In polymer synthesis, this reaction is crucial for cross-linking silicone chains or for grafting functional side groups onto a polymer backbone, such as polymethylhydrosiloxane (B1170920) (PMHS). The use of phosphonium salt catalysts offers a potentially lower-cost and less toxic alternative to precious metal catalysts for producing a wide range of functional polysiloxanes.

Data Tables

Table 1: Applications of Quaternary Phosphonium Salts in Catalysis

| Catalytic Application | Reaction Type | Role of Phosphonium Salt | Reference(s) |

|---|---|---|---|

| Phase Transfer Catalysis | Nucleophilic Substitution | Transfers anionic nucleophile from aqueous to organic phase. | theaic.orgresearchgate.net |

| Asymmetric Organocatalysis | Michael Addition | Chiral cation creates a stereoselective environment. | rsc.orgnih.gov |

| Polymer Synthesis | Hydrosilylation | Metal-free catalyst for Si-C bond formation. |

Wittig-Type Olefination Reactions Utilizing Allylphosphonium Ylides

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphonium ylide. organic-chemistry.orgwikipedia.org This reaction is particularly valuable as it facilitates the joining of two smaller carbon fragments to construct a larger molecule with a defined double bond location, avoiding the ambiguity often associated with elimination reactions. mnstate.edu The general mechanism involves the deprotonation of a phosphonium salt to form a phosphorus ylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. mnstate.edumasterorganicchemistry.com This initial addition leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. organic-chemistry.org The driving force of the reaction is the formation of a highly stable phosphine (B1218219) oxide, leading to the desired alkene. organic-chemistry.orgwikipedia.org

The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide. organic-chemistry.org Unstabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes. organic-chemistry.org This stereoselectivity is explained by a kinetically controlled pathway involving an early, four-centered transition state that minimizes steric interactions. Conversely, stabilized ylides, which contain electron-withdrawing groups, predominantly yield (E)-alkenes. organic-chemistry.org For unstabilized ylides, the Schlosser modification can be employed to favor the (E)-alkene by converting the initially formed erythro betaine to the more stable threo betaine using phenyllithium (B1222949) at low temperatures. wikipedia.org

Allylphosphonium salts, such as this compound, are precursors to allylphosphonium ylides. These ylides are valuable reagents in organic synthesis. For instance, they can be used to introduce an allyl group into a molecule via a Wittig-type reaction.

Table 1: Key Features of the Wittig Reaction

| Feature | Description | Source |

|---|---|---|

| Reactants | Aldehyde or Ketone and a Phosphonium Ylide | wikipedia.org |

| Product | Alkene and Phosphine Oxide | wikipedia.org |

| Key Intermediate | Oxaphosphetane | organic-chemistry.org |

| Driving Force | Formation of stable Phosphine Oxide | organic-chemistry.org |

| Stereoselectivity | Dependent on Ylide Stability (Unstabilized -> Z-alkene, Stabilized -> E-alkene) | organic-chemistry.org |

Nucleophilic Aromatic Substitution Reactions Catalyzed by Phosphonium Salts

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, S_NAr reactions require the aromatic ring to be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. wikipedia.orglibretexts.org The mechanism generally proceeds in two steps: addition of the nucleophile to form the Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. youtube.comlibretexts.org

The nature of the leaving group in S_NAr reactions has a notable effect on the reaction rate. Contrary to typical nucleophilic substitution trends, fluoride (B91410) is often the best leaving group, followed by chloride, bromide, and iodide. This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. youtube.com

While the classic S_NAr mechanism involves a two-step addition-elimination process, computational studies have suggested that in some cases, particularly with less effective leaving groups like chloride and bromide, the reaction may proceed through a concerted mechanism without the formation of a stable Meisenheimer intermediate. nih.gov

Phosphonium salts can act as phase-transfer catalysts in S_NAr reactions, facilitating the reaction between a water-soluble nucleophile and an organic-soluble aromatic substrate.

Catalytic Silylation of Alcohols and Thiols

The silylation of alcohols and thiols is a fundamental protection strategy in organic synthesis. While traditional methods often employ reactive chlorosilanes or hydrosilanes, recent advancements have explored the use of silyl (B83357) formates as efficient silylating agents. rsc.org This transformation can be catalyzed by ruthenium complexes, demonstrating a novel approach to the formation of silyl ethers and thioethers. rsc.org

In a related context, the allylation of thiols using allyl alcohols as substrates has been shown to proceed efficiently in the presence of a ruthenium catalyst. nih.gov This reaction is notable for its speed, often reaching quantitative conversion within minutes at ambient temperature, and its high functional-group tolerance. nih.gov The mechanism is believed to involve the formation of a ruthenium-thiolate complex, which is more favorable than the complexation of the alcohol's oxygen atom. nih.gov

Table 2: Comparison of Silylation and Allylation Methods

| Transformation | Substrates | Catalyst | Key Features | Source |

|---|---|---|---|---|

| Silylation | Alcohols and Silyl Formates | Ruthenium complex | Efficient silylation under catalytic conditions. | rsc.org |

| Allylation | Thiols and Allyl Alcohols | Ruthenium complex | Fast, quantitative conversion at room temperature, high functional group tolerance. | nih.gov |

Advanced Mechanistic Elucidation of Catalytic Cycles

Understanding the intricate details of catalytic cycles is paramount for optimizing existing reactions and designing new, more efficient catalysts. This involves a synergistic approach combining experimental validation and computational modeling.

Experimental Validation of Catalytic Mechanisms

Experimental techniques play a crucial role in substantiating proposed catalytic mechanisms. For instance, in the context of the Wittig reaction, NMR spectroscopy has been instrumental in studying the intermediates of reactions involving unstabilized ylides. wikipedia.org Such studies have provided strong evidence for a concerted [2+2] cycloaddition/retro-[2+2] mechanism under lithium-free conditions, with the oxaphosphetane being the sole intermediate. wikipedia.org

In the realm of nucleophilic aromatic substitution, experimental studies have been extensive. For example, the reaction of 1-X-2,4-dinitrobenzenes with various secondary amines has been thoroughly investigated to understand the reaction kinetics and mechanism. nih.gov Furthermore, Hammett plot analysis, which correlates reaction rates with substituent electronic effects, has been used to support a concerted S_NAr (cS_NAr) process in certain hydrodehalogenation reactions. nih.gov

For catalytic allylation reactions, NMR spectroscopy and kinetic studies are vital. For example, in the ruthenium-catalyzed allylation of thiols, NMR studies have helped to infer that η⁶-arene complexes are not relevant to the primary catalytic cycle. nih.gov Time-dependent studies of the product distribution, such as the branched-to-linear isomer ratio, can also provide insights into subsequent isomerization processes catalyzed by the same species. nih.gov

Computational Modeling of Catalytic Pathways and Activation Energy Lowering

Computational modeling has become an indispensable tool in catalysis research, providing insights into reaction mechanisms at a molecular level. rsc.org Techniques such as Density Functional Theory (DFT) are widely used to map potential energy surfaces, identify transition states, and calculate activation energies. nih.gov

In the study of nucleophilic aromatic substitution, computational models have been used to predict the regioselectivity of reactions by assessing the relative stability of potential Meisenheimer intermediates. nih.gov Interestingly, these studies have also revealed cases where no stable intermediate can be located, suggesting a concerted reaction pathway. nih.gov Such computational findings have prompted further experimental investigation and have been correlated with descriptor-based models that rely on the ground-state electronic structure of the substrate. nih.gov

Catalysts function by providing an alternative reaction pathway with a lower activation energy. youtube.com Computational modeling can precisely quantify this energy lowering. For example, in a computationally studied hydrodehalogenation reaction, a single transition state for a concerted nucleophilic aromatic substitution was identified with a calculated energy barrier, providing a quantitative measure of the catalytic effect. nih.gov Similarly, for the ruthenium-catalyzed allylation of thiols, DFT calculations have been used to compare the stability of different potential intermediates, such as complexes with the thiol versus the sulfonate counter-ion, thereby clarifying the most likely catalytic pathway. nih.gov These computational approaches allow for the investigation of transient and high-energy species that are difficult or impossible to observe experimentally, offering a deeper understanding of how catalysts lower the activation energy barrier. rsc.orgyoutube.com

Applications in Materials Science and Polymer Chemistry

Integration into Polymeric Materials and Ionic Liquids

The presence of both a reactive double bond and an ionic headgroup in allyltributylphosphonium bromide makes it an ideal building block for the creation of functional polymers and ionic liquids.

The synthesis of this compound itself is a straightforward quaternization reaction. Typically, allyl bromide is reacted with n-tributylphosphine in a suitable solvent like dichloromethane. rsc.org The reaction proceeds efficiently, yielding the phosphonium (B103445) salt as a white solid after removal of the solvent. rsc.org This process is often conducted under an inert atmosphere, as n-tributylphosphine can be sensitive to air. rsc.org

The resulting monomer, this compound, serves as a platform for designing phosphonium-functionalized polymers. The allyl group acts as a handle for polymerization, allowing it to be incorporated into polymer chains, while the tributylphosphonium cation and bromide anion introduce ionic properties. These charged moieties can influence the polymer's solubility, thermal stability, conductivity, and interactions with other molecules. The synthesis of polymers from such functional monomers is a key strategy for developing materials with tailored properties for specific applications. researchgate.netrsc.org

Poly(ionic liquid)s (PILs) are a class of polyelectrolytes that have the characteristic features of ionic liquids covalently attached to a polymeric backbone. fao.orgaminer.org this compound is a prime example of an ionic liquid monomer that can be polymerized to form a PIL. rsc.org The polymerization of the allyl group, typically via free-radical polymerization, converts the small-molecule ionic liquid into a macromolecular structure.

These phosphonium-based PILs are noted for their distinct properties, which can include high thermal stability, chemical stability, and good conductivity. researchgate.net Research has demonstrated the synthesis of such PILs for use as advanced materials, for example, as highly polar stationary phases for gas chromatography, capable of separating complex mixtures of analytes. rsc.org The development of PILs from monomers like this compound is an expanding field, with applications in catalysis, separation materials, and energy storage. rsc.orgfao.org

Role as a Monomer and Polymerization Component

The reactivity of the allyl group enables this compound to participate in various polymerization reactions, either as a primary monomer or as a component for modifying existing polymers.

Hydrosilylation is a powerful and efficient chemical reaction for forming carbon-silicon bonds. nih.govresearchgate.net This reaction is widely used to functionalize polysiloxanes, which are polymers with a silicon-oxygen backbone. Polysiloxanes containing silicon-hydride (Si-H) bonds can react with the allyl group of this compound in the presence of a platinum catalyst, such as Karstedt's or Speier's catalyst. researchgate.netmdpi.com

This process grafts the tributylphosphonium bromide moiety onto the polysiloxane chain as a pendant group. The result is a hybrid material that combines the properties of both components: the flexibility, thermal stability, and low surface tension of the polysiloxane backbone, and the ionic nature and functionality of the phosphonium salt. researchgate.net This method provides a route to unique materials that can be used as coatings, surfactants, or modified elastomers. nih.gov

Step-growth polymerization involves the reaction between molecules with two or more reactive functional groups, where the polymer chain grows in a stepwise fashion. miamioh.eduhuji.ac.il While this compound does not undergo classic condensation polymerization, its allyl group can participate in step-growth polyaddition reactions. A prime example is the thiol-ene reaction, a "click chemistry" process where a thiol reacts with the alkene (ene) of the allyl group.

This reaction can be used to incorporate the phosphonium salt into a polymer backbone by reacting it with a dithiol monomer. This approach allows for the precise synthesis of advanced materials where the ionic functionality is regularly spaced along the polymer chain. Such polymers are of interest for high-performance applications where controlled architecture is crucial. miamioh.edu

Controlled or "living" polymerization techniques allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comlibretexts.org

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust controlled radical polymerization method mediated by a transition metal catalyst, often a copper complex. psu.edu While the allyl group of this compound is not a typical monomer for direct, controlled polymerization via ATRP, the compound can be integrated into ATRP-made materials. For instance, an initiator for ATRP could be synthesized to contain the phosphonium salt, allowing for the growth of a polymer chain with the ionic group at one end. Alternatively, polymers synthesized by ATRP can be designed with pendant groups that can subsequently react with the allyl functionality of the phosphonium salt, grafting the ionic liquid onto a well-defined polymer architecture. zju.edu.cn

Living Cationic Polymerization: This technique involves the polymerization of monomers with electron-rich double bonds, such as vinyl ethers, initiated by a binary system of a protic acid and a Lewis acid. nih.govwikipedia.org The process is characterized by the suppression of termination and chain transfer reactions, allowing for controlled polymer growth. wikipedia.orgresearchgate.net The application of living cationic polymerization directly to an alkene like the allyl group in this compound is less common. However, it can be copolymerized with more reactive monomers or used as a functional terminating agent, providing a pathway to introduce the phosphonium bromide group into precisely controlled polymer structures.

Interactive Data Table: Polymerization Techniques

| Polymerization Technique | Role of this compound | Resulting Material | Key Features |

| Free Radical Polymerization | Monomer | Poly(ionic liquid) (PIL) | Ionic polymer with phosphonium groups. rsc.org |

| Hydrosilylation | Functionalizing Agent | Grafted Polysiloxane | Flexible backbone with ionic side chains. nih.govresearchgate.net |

| Step-Growth (Thiol-Ene) | Monomer (with dithiols) | Functional Polythioether | Precisely spaced ionic groups in the backbone. |

| ATRP | Functional Component | End-functionalized or Grafted Polymers | Well-defined polymers with ionic functionality. |

| Living Cationic Polymerization | Co-monomer or Modifier | Functionalized Copolymers | Controlled architecture with ionic groups. nih.govwikipedia.org |

Tailoring Material Properties through this compound Incorporation

This compound, a unique phosphonium salt containing both tributyl chains and a reactive allyl group, offers significant potential for modifying the properties of polymeric materials. Its incorporation, either as a functional monomer for polymerization or as an additive, can strategically alter the thermal, electrical, and biological characteristics of the resulting polymer network.

Influence on Glass Transition Temperatures and Ionic Conductivity in Polymeric Networks

The incorporation of phosphonium-based ionic liquids (PILs), such as this compound, into polymer matrices can significantly influence the material's glass transition temperature (Tg) and ionic conductivity. The Tg is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.comspecialchem.com This transition is directly related to the mobility of the polymer chains. specialchem.comspecialchem.com

When used as an additive, this compound can act as a plasticizer. By embedding itself within the polymer matrix, the ionic liquid increases the free volume and disrupts the intermolecular forces between polymer chains. specialchem.comnih.gov This leads to increased mobility of the polymer segments, which results in a lower glass transition temperature. nih.govspast.org Research on similar phosphonium ionic liquids has demonstrated this effect. For instance, a study on solid polymer electrolytes (SPEs) using poly(ethylene oxide) (PEO) and trihexyltetradecylphosphonium (B14245789) bis(trifluoromethylsulfonyl)imide showed that the addition of the ionic liquid lowered the Tg of the polymer electrolyte. rsc.org

This reduction in Tg is intrinsically linked to an increase in ionic conductivity. spast.org In polymer electrolytes, ion transport occurs primarily in the amorphous regions, and the mobility of ions is coupled with the segmental motion of the polymer chains. spast.org By lowering the Tg and making the polymer chains more flexible, the incorporated phosphonium salt facilitates faster ion migration through the matrix. Studies on PEO doped with tributylmethylphosphonium iodide (TMPI) have shown that increasing the concentration of the phosphonium ionic liquid enhances the ionic conductivity of the polymer film. mdpi.com The conductivity of a PEO:NH₄I electrolyte increased from 2.1 x 10⁻⁶ S/cm to 1.5 x 10⁻⁵ S/cm upon the addition of 14 wt% TMPI. mdpi.com This principle suggests that incorporating this compound into a suitable polymer host would similarly enhance its ionic conductivity, making it a candidate for applications in solid-state batteries and other electrochemical devices. mdpi.comrsc.org

Table 1: Effect of Phosphonium Ionic Liquid (TMPI) Concentration on Ionic Conductivity of PEO:NH₄I Electrolyte

| TMPI Concentration (wt.%) | Bulk Resistance (Ohm) | Ionic Conductivity (S/cm) |

| 0 | 90000 | 2.1 x 10⁻⁶ |

| 2 | 70000 | 2.7 x 10⁻⁶ |

| 4 | 50000 | 3.8 x 10⁻⁶ |

| 6 | 30000 | 6.3 x 10⁻⁶ |

| 8 | 25000 | 7.6 x 10⁻⁶ |

| 10 | 20000 | 9.5 x 10⁻⁶ |

| 12 | 15000 | 1.3 x 10⁻⁵ |

| 14 | 12500 | 1.5 x 10⁻⁵ |

| 16 | 13000 | 1.4 x 10⁻⁵ |

This table is based on data for Tributylmethylphosphonium Iodide (TMPI) from a study by M.F.Z. Kadir et al., as a proxy for the expected behavior of this compound. mdpi.com

Impact on Rheological Behavior of Polymeric Systems

The rheological properties of a polymer, which describe its flow and deformation characteristics, are critical for its processing and final application performance. Introducing an ionic liquid like this compound into a polymer system can significantly alter its rheology. tainstruments.com

Furthermore, the incorporation of this compound can impact the viscoelasticity of the material. Viscoelastic materials exhibit both viscous (flow) and elastic (recoverable deformation) properties. tainstruments.com The addition of the ionic liquid can alter the relaxation time of the polymer chains, affecting properties such as melt strength and die swell during extrusion processes. tainstruments.comyoutube.com If this compound is used as a monomer and polymerized, it would form a polyelectrolyte with charged groups along the polymer backbone. The strong electrostatic interactions between these charged groups would drastically increase the viscosity and alter the rheological profile compared to a non-ionic polymer, leading to more complex, non-Newtonian flow behavior. tainstruments.com

Functionalization for Specific Material Attributes (e.g., Antimicrobial Properties)

A key application of functionalizing polymers with this compound is to impart potent antimicrobial properties. The mechanism of action for phosphonium salts is primarily based on the electrostatic interaction between the positively charged phosphonium cation and the negatively charged components of bacterial cell membranes. mdpi.com

This interaction disrupts the cell membrane, leading to the leakage of essential intracellular components and ultimately causing cell death. The structure of the phosphonium salt plays a crucial role in its efficacy. The hydrophobic alkyl chains (in this case, three butyl groups) facilitate the compound's penetration into the lipid bilayer of the bacterial membrane, while the cationic phosphorus center anchors it to the surface. mdpi.com

Research on structurally similar compounds, such as tri-n-butyl-hexadecyl phosphonium bromide, has demonstrated the effectiveness of this approach. When functionalized onto natural polymers like cellulose (B213188) and chitosan, the phosphonium salt exhibited a significant bactericidal effect against Gram-positive bacteria. mdpi.com The allyl group on this compound provides a convenient handle for covalent attachment to polymer backbones or surfaces through various chemical reactions, such as thiol-ene chemistry or free-radical polymerization. wikipedia.orgchemicalbook.com This allows for the creation of non-leaching antimicrobial materials where the active phosphonium group is permanently tethered to the polymer, enhancing long-term stability and reducing potential environmental impact. Such functionalized polymers are promising for applications in medical devices, food packaging, and antimicrobial coatings to prevent biofilm formation. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Enhanced Control and Efficiency

The traditional synthesis of phosphonium (B103445) salts, including allyltributylphosphonium bromide, typically involves the quaternization of a phosphine (B1218219) with an alkyl halide. unive.it This method, while straightforward, is being refined and supplemented by novel strategies aimed at improving efficiency, reducing waste, and allowing for more precise control over the final product's structure.

One emerging area is the development of solvent-free or more environmentally benign reaction conditions. For instance, a metal-free alternative for the synthesis of related phosphonium salts utilizes phenol (B47542) as both a solvent and a catalyst, which can eliminate the need for strictly anhydrous conditions often required to prevent hydrolysis. Another approach involves mechanochemistry, where mechanical force is used to drive the reaction, often in the absence of a solvent, leading to higher yields and reduced waste.

Furthermore, researchers are exploring continuous flow synthesis methods. These systems offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to more consistent product quality and scalability. The synthesis of phosphonium salts under continuous flow conditions has the potential to be more efficient and safer than traditional batch processes.

A summary of synthetic approaches is presented below:

| Synthetic Strategy | Description | Potential Advantages |

| Traditional Quaternization | Reaction of tributylphosphine (B147548) with allyl bromide, often in a solvent like toluene. chemicalbook.com | Simple, well-established method. |

| Solvent-Free Synthesis | Conducting the quaternization reaction without a solvent, sometimes using one of the reactants in excess. | Reduced solvent waste, potentially lower cost. |

| Phenol-Catalyzed Synthesis | Using phenol as both a catalyst and a solvent, which can avoid the need for anhydrous conditions. | Milder reaction conditions, tolerance to moisture. |

| Mechanochemical Synthesis | Utilizing mechanical energy (e.g., ball milling) to drive the reaction between the phosphine and the halide. | High efficiency, reduced or no solvent use. |

| Continuous Flow Synthesis | The reaction is carried out in a continuously flowing stream rather than in a batch. | Enhanced control, scalability, and safety. |

These novel synthetic methodologies are pivotal for producing this compound and its derivatives in a more sustainable and cost-effective manner, which is crucial for their broader industrial application.

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry is becoming an indispensable tool in the design and development of new chemical entities, and this compound is no exception. Advanced computational models are being employed to predict the physicochemical properties, reactivity, and even toxicity of phosphonium salts, thereby guiding the synthesis of new derivatives with desired characteristics.

Quantitative Structure-Toxicity Relationship (QSTR) studies are a prime example of this approach. In such studies, the molecular structures of a series of organic phosphonium salts are modeled to derive various descriptors. nii.ac.jp These descriptors are then correlated with experimental data, such as toxicity, using statistical methods like multiple linear regression. nii.ac.jp This allows for the prediction of the toxicity of new, unsynthesized phosphonium salt derivatives, enabling a design process that prioritizes safety.

Computational modeling is also used to understand and predict the behavior of phosphonium salts in various applications. For instance, the properties of phosphonium-based ionic liquids and deep eutectic solvents can be predicted through computational methods, which can accelerate the discovery of new solvent systems with optimal properties for specific applications. unive.it Electronic structure calculations can reveal details about charge distribution within the phosphonium cation, providing insights into its reactivity and interactions with other molecules. scholaris.ca

Key areas of computational modeling for phosphonium salts include:

| Modeling Technique | Application | Insights Gained |

| Molecular Mechanics | Energy minimization and conformational analysis of phosphonium salts. nii.ac.jp | Understanding of the three-dimensional structure. |

| Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) | Predicting properties like toxicity, biodegradability, and catalytic activity. nii.ac.jp | Guidance for designing safer and more effective derivatives. |

| Density Functional Theory (DFT) | Calculation of electronic structure, charge distribution, and reaction mechanisms. researchgate.net | Insights into reactivity and catalytic pathways. |

The synergy between computational prediction and experimental validation is set to accelerate the development of next-generation phosphonium compounds, including derivatives of this compound, with precisely tailored properties.

Expansion of Catalytic Scope and Selectivity for Complex Transformations

This compound and related phosphonium salts are well-established as phase-transfer catalysts (PTCs). unive.it However, emerging research is focused on expanding their catalytic role to more complex and selective organic transformations. The unique properties of the phosphonium cation can be leveraged to influence the outcome of a variety of chemical reactions.

One area of active research is the use of phosphonium salts to stabilize metal nanoparticles, which are highly active catalysts in a range of reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com The phosphonium salt acts as a capping agent, preventing the aggregation of the nanoparticles and thereby maintaining their catalytic activity. mdpi.com The structure of the phosphonium salt, including the nature of the alkyl and allyl groups, can influence the size and stability of the nanoparticles, offering a way to tune the catalytic performance. mdpi.com

Furthermore, phosphonium salts are being investigated as organocatalysts in their own right. For example, they can act as Lewis acids or be used to activate substrates in various transformations. unive.it The development of chiral phosphonium salts for asymmetric catalysis is a particularly promising direction, offering a pathway to enantiomerically pure products, which are of high value in the pharmaceutical and fine chemical industries.

Recent research has also highlighted the role of allyl bromide, a precursor to this compound, in novel catalytic systems for C-H functionalization, suggesting potential for the phosphonium salt itself to be involved in or to generate species for such advanced transformations. researchgate.net

| Catalytic Application | Role of this compound | Example Transformation |

| Phase-Transfer Catalysis | Transfers a reactant from one phase to another where the reaction occurs. | Nucleophilic substitution reactions. |

| Nanoparticle Stabilization | Stabilizes metal nanoparticles to maintain high catalytic activity. mdpi.com | Suzuki-Miyaura cross-coupling. mdpi.com |

| Organocatalysis | Acts as a Lewis acid or activates substrates. unive.it | Ring expansion and functionalization reactions. rsc.org |

| Precursor for Other Catalysts | Can be a precursor to phosphine ligands or other catalytic species. | Generation of ylides for Wittig-type reactions. |

The ongoing research in this area aims to unlock the full catalytic potential of this compound, moving beyond its traditional roles and into the realm of highly selective and complex chemical synthesis.

Development of High-Performance Materials with Tailored Functionalities

The incorporation of this compound into polymeric and other material structures is a rapidly advancing field. The unique combination of the phosphonium cation and the reactive allyl group allows for the creation of materials with a wide range of tailored functionalities.

Polymer-bound phosphonium salts are of significant interest for a variety of applications. They have been shown to be effective as antimicrobial agents, with applications in disinfectants and antifouling coatings. nii.ac.jp The phosphonium groups can be covalently attached to polymer backbones, such as chitosan, leading to materials with low cytotoxicity that can be used as gene vectors. rsc.org

The allyl group in this compound is particularly useful as it provides a reactive handle for polymerization or for grafting the phosphonium salt onto other polymer structures. This allows for the creation of functionalized polymers with precisely controlled properties.

Another exciting area is the use of phosphonium salts in the formulation of advanced electrolytes for batteries and other electrochemical devices. The ionic nature of these salts, combined with their thermal and chemical stability, makes them promising candidates for high-performance energy storage systems. The ability to tune the properties of the phosphonium salt by modifying the alkyl and allyl groups is key to optimizing the performance of these materials.

| Material Type | Functionality Provided by this compound | Potential Application |

| Antimicrobial Polymers | The phosphonium group disrupts bacterial cell membranes. nii.ac.jp | Disinfectants, antifouling coatings, and biomedical devices. |

| Gene Delivery Vectors | The cationic phosphonium group can complex with DNA for delivery into cells. rsc.org | Gene therapy. |

| Functionalized Polymers | The allyl group allows for polymerization or grafting onto other polymers. | Specialty polymers with tailored properties. |

| Ionic Liquids/Deep Eutectic Solvents | Acts as a salt component in these novel solvent systems. unive.it | Green solvents, electrolytes, and reaction media. |

The future development of high-performance materials based on this compound will likely focus on creating multifunctional systems where the phosphonium salt imparts several desired properties simultaneously, such as antimicrobial activity, flame retardancy, and ionic conductivity.

Q & A

Q. What are the recommended synthetic protocols for Allyltributylphosphonium bromide, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution between allyl bromide and tributylphosphine under inert conditions. Key steps include:

- Reaction Setup : Conduct the reaction in anhydrous tetrahydrofuran (THF) or diethyl ether to prevent hydrolysis. Maintain a nitrogen atmosphere to avoid oxidation of tributylphosphine .

- Purification : Recrystallize the product from a mixture of ethanol and ethyl acetate to remove unreacted precursors. Monitor purity via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

- Yield Optimization : Use a 1:1 molar ratio of allyl bromide to tributylphosphine, with reaction times of 12–24 hours at room temperature .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation and purity assessment require:

- Nuclear Magnetic Resonance (NMR) : H NMR should show characteristic allylic proton signals at δ 5.2–5.8 ppm and tributyl chain resonances at δ 0.8–1.6 ppm. P NMR typically exhibits a singlet near δ 25–30 ppm .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by heating at 10°C/min under nitrogen. The compound shows decomposition onset at ~250°C, critical for high-temperature applications .

- Elemental Analysis : Confirm bromine content via combustion analysis (target: ~20.8% Br) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use explosion-proof equipment due to flammability risks .

- Storage : Store in airtight containers under nitrogen at 4°C to prevent moisture absorption, which can generate toxic gases (e.g., HBr) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous cleanup to prevent exothermic reactions .

Advanced Research Questions

Q. How does this compound enhance the properties of polysiloxane-based ionomers?

In polymer chemistry, this compound serves as a phosphonium cation source, improving ionic conductivity and thermal stability. Key mechanisms include:

- Ion Pair Dissociation : The bulky tributyl groups reduce lattice energy, enhancing bromide ion mobility in polysiloxane matrices .

- Thermal Resistance : TGA data show decomposition temperatures exceeding 250°C, making it suitable for high-temperature ionomer applications .

- Morphological Control : Small-angle X-ray scattering (SAXS) reveals microphase-separated structures when incorporated into polysiloxanes, optimizing mechanical strength .

Q. What experimental design considerations apply when studying this compound in Wittig reactions?

- Substrate Compatibility : Use aldehydes with electron-withdrawing groups (e.g., nitrobenzaldehyde) to improve reaction rates and yields. Avoid sterically hindered substrates .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) stabilize the ylide intermediate, while THF favors milder conditions .

- Catalyst Synergy : Combine with palladium catalysts for tandem cross-coupling/Wittig reactions, but ensure anhydrous conditions to prevent phosphine oxide formation .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound?

Discrepancies in catalytic performance often arise from:

- Impurity Effects : Trace moisture or oxygen can deactivate the compound. Use Karl Fischer titration to verify water content (<0.01%) .

- Counterion Interactions : Bromide’s nucleophilicity may compete with desired pathways. Compare with chloride analogues to isolate phosphonium-specific effects .

- Replication Protocols : Adhere to the Beilstein Journal of Organic Chemistry guidelines: report full experimental details, including solvent batch numbers and reaction atmosphere .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.